5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester

Medicinal Chemistry Structure-Activity Relationship Pyrimidine Derivatives

The compound 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester (CAS 64677-99-2), also referred to as ethyl [2-(4-methoxybenzyl)-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl]acetate, belongs to the class of alkoxybenzyl-substituted pyrimidylacetic acid esters. It is characterized by a 4-hydroxypyrimidine core with a 6-methyl substituent, a 2-(p-methoxybenzyl) group, and an ethyl ester side chain at the 5-acetic acid position.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
CAS No. 64677-99-2
Cat. No. B12122244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester
CAS64677-99-2
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(N=C(NC1=O)CC2=CC=C(C=C2)OC)C
InChIInChI=1S/C17H20N2O4/c1-4-23-16(20)10-14-11(2)18-15(19-17(14)21)9-12-5-7-13(22-3)8-6-12/h5-8H,4,9-10H2,1-3H3,(H,18,19,21)
InChIKeyWDCGZNLOEDYHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester (CAS 64677-99-2): Chemical Identity and Research Context


The compound 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester (CAS 64677-99-2), also referred to as ethyl [2-(4-methoxybenzyl)-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl]acetate, belongs to the class of alkoxybenzyl-substituted pyrimidylacetic acid esters [1]. It is characterized by a 4-hydroxypyrimidine core with a 6-methyl substituent, a 2-(p-methoxybenzyl) group, and an ethyl ester side chain at the 5-acetic acid position. Literature on this specific compound is sparse; it appears primarily as a synthetic intermediate or as a member of a broader series evaluated for biological activity in early-stage drug discovery programs, notably in the context of antitumor and hypocholesteremic screening [1].

Why 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester Cannot Be Assumed Interchangeable with In-Class Analogs


Within the alkoxybenzyl-substituted pyrimidylacetic acid series, even minor structural modifications—such as variation in the alkoxy chain length, the nature of the ester, or the position of ring substituents—can profoundly alter physicochemical properties and pharmacological profiles [1]. The literature on related series indicates that the specific combination of a p-methoxybenzyl moiety, a 4-hydroxy-6-methyl substitution pattern, and an ethyl ester can produce distinct steric and electronic effects, potentially leading to differences in target binding, metabolic stability, or chemical reactivity when compared to analogs bearing ethoxy, isopropoxy, or unsubstituted benzyl groups. However, published head-to-head quantitative comparisons with defined comparators for this exact compound remain unavailable in peer-reviewed literature as of April 2026.

Quantitative Differentiation Evidence for 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester (CAS 64677-99-2)


Structural Differentiation: p-Methoxybenzyl vs. Other Alkoxybenzyl Substituents in Pyrimidylacetic Acid Series

The target compound is distinguished from closely related analogs in the same series by the presence of a p-methoxybenzyl group at the 2-position of the pyrimidine ring. In the foundational series described by Melik-Ogandzhanyan et al., compounds with varying alkoxy substituents (methoxy, ethoxy, propoxy, isopropoxy, butoxy) were synthesized [1]. While the published abstract does not provide direct comparative bioactivity data for the ethyl ester of the p-methoxy derivative against each analog, the structural differentiation is well-defined. The SMILES string C2=C(CC1=NC(=O)C(=C(N1)C)CC(OCC)=O)C=CC(=C2)OC confirms the specific substitution pattern. Procurement decisions relying on structural precision for SAR studies or as a synthetic intermediate must verify the exact alkoxybenzyl substitution, as non-methoxy analogs may exhibit divergent reactivity and biological outcomes.

Medicinal Chemistry Structure-Activity Relationship Pyrimidine Derivatives

Ester Functionality Differentiation: Ethyl Ester vs. Free Acid or Other Ester Forms

The target compound exists as an ethyl ester, which imparts distinct physicochemical properties compared to the corresponding free acid or other ester derivatives (e.g., methyl, tert-butyl). The ethyl ester form typically exhibits increased lipophilicity, which can enhance membrane permeability but also alter metabolic susceptibility. While quantitative logP, solubility, or stability data for this precise compound are not publicly available in peer-reviewed sources, the melting point is reported by a vendor as approximately 188–190°C . In the related aldose reductase inhibitor series, (pyrimidinyloxy)acetic acid esters showed that ester hydrolysis rates and bioavailability are highly dependent on the ester moiety. Users requiring the ethyl ester specifically for further synthetic transformations (e.g., selective hydrolysis, transesterification) or as a prodrug strategy must verify that alternative esters (e.g., methyl, isopropyl) are not supplied, as these may behave differently in downstream applications.

Prodrug Design Physicochemical Properties Synthetic Intermediate

Purity and Characterization: Ensuring Consistency for Reproducible Research

For compounds with limited published biological data, the primary differentiator in procurement is the availability of verified purity and characterization data from the supplier. Reputable vendors typically provide HPLC purity (e.g., ≥95%) and spectroscopic confirmation (NMR, MS) for CAS 64677-99-2. In the absence of direct comparative bioactivity data, selecting a supplier that offers batch-specific certificates of analysis (CoA) ensures that the compound's identity and purity match the intended research application, minimizing the risk of experimental variability due to impurities or incorrect structural assignment. No quantitative purity specification could be retrieved from non-excluded primary literature for this compound as of April 2026.

Analytical Chemistry Quality Control Reproducibility

Recommended Application Scenarios for 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester (CAS 64677-99-2) Based on Available Evidence


Structure-Activity Relationship (SAR) Studies in Pyrimidine-Based Drug Discovery

Researchers exploring the biological activity of alkoxybenzyl-substituted pyrimidylacetic acids can utilize this compound as a defined structural probe. Its specific p-methoxybenzyl and ethyl ester features make it suitable for systematic SAR investigations, where comparative evaluation against analogs with different alkoxy chains (ethoxy, propoxy, etc.) or ester groups could reveal substituent-dependent effects on target binding, cellular potency, or metabolic stability, as suggested by the foundational work of Melik-Ogandzhanyan et al. [1].

Synthetic Intermediate for Advanced Pyrimidine Derivatives

The compound's functional groups (hydroxy, ester, methoxybenzyl) provide multiple handles for further chemical modification. It can serve as a key intermediate in the synthesis of more complex pyrimidine-based molecules, such as potential CRTH2 receptor antagonists or aldose reductase inhibitors, where the ethyl ester may be hydrolyzed to the active acid or transformed into amides and other derivatives [1].

Chemical Probe for Investigating Ester-Dependent Pharmacokinetics

Given the class-level inference that ethyl esters behave differently from free acids or other esters in terms of lipophilicity and metabolic lability, this compound can be employed as a model substrate in prodrug concept studies or in assays designed to measure esterase-mediated hydrolysis rates, provided that an appropriate comparator (e.g., the free acid or methyl ester) is run in parallel.

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